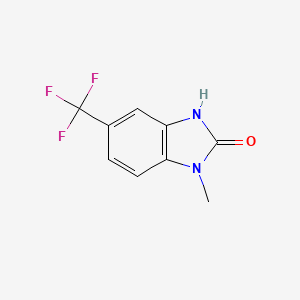

1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trifluoromethyl groups are often used in medicinal chemistry due to their unique properties. They are strongly electron-withdrawing, which can influence the chemical behavior of the compound .

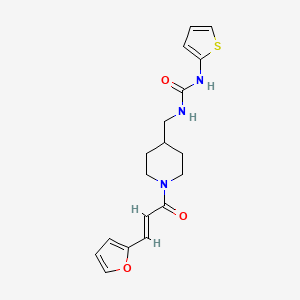

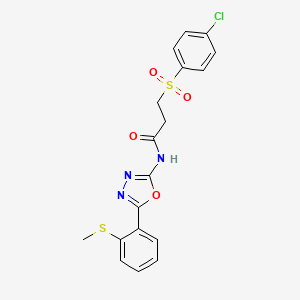

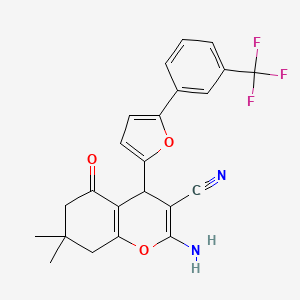

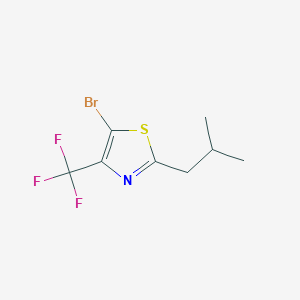

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code or SMILES string. These codes represent the atoms and bonds in the molecule .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Trifluoromethyl groups can participate in various reactions due to their strong electron-withdrawing nature .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, trifluoromethyl groups can affect the polarity, acidity, and reactivity of a compound .Scientific Research Applications

Synthesis and Characterization

- Synthesis of Novel Compounds: 1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one has been used in the synthesis of new compounds with potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For example, a study conducted by Küçükgüzel et al. (2013) involved the synthesis of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, which exhibited notable anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls (Küçükgüzel et al., 2013).

Chemical Reactions and Properties

- Cyclocondensation Reactions: The compound has been utilized in cyclocondensation reactions. For instance, Sokolov et al. (2014) explored its cyclocondensation with 1,3-binucleophiles, resulting in trifluoromethyl-containing 3,5-dihydro-4-ones and other heterocycles (Sokolov, Aksinenko, & Martynov, 2014).

Potential Medicinal Applications

- Antihyperglycemic Agents: This compound is a key part of the synthesis of antihyperglycemic agents. Kees et al. (1996) discussed the synthesis and structure-activity relationship of derivatives including 1,2-dihydro-4-[[4-(methylthio)phenyl]methyl]-5-(trifluoromethyl)-3H- pyrazol-3-one, showing potential in treating hyperglycemia by inhibiting renal tubular glucose reabsorption (Kees, Fitzgerald, Steiner, Mattes, Mihan, Tosi, Mondoro, & McCaleb, 1996).

Environmental and Analytical Applications

- Pollutant Analysis in Water: Reemtsma et al. (2010) studied 1H-benzo-1,2,3-triazole and its derivatives, including this compound, as polar pollutants in wastewater treatment plants. They examined their occurrence, removal efficiency, and presence in the water cycle, indicating its relevance in environmental monitoring (Reemtsma, Miehe, Duennbier, & Jekel, 2010).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-methyl-6-(trifluoromethyl)-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c1-14-7-3-2-5(9(10,11)12)4-6(7)13-8(14)15/h2-4H,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIIQZYKXCFYLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(F)(F)F)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2471463.png)

![5,6-dichloro-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2471464.png)

![3,7-Dimethyl-1-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2471471.png)

![1-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2471472.png)

![{3-[(3-Amino-propyl)-methyl-amino]-propyl}-carbamic acid tert-butyl ester](/img/structure/B2471473.png)

![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2471476.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-cyclohexylphenyl)-4-oxobutanoic acid](/img/structure/B2471478.png)